2-(2-Hydroxyphenyl)-2-methoxyacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

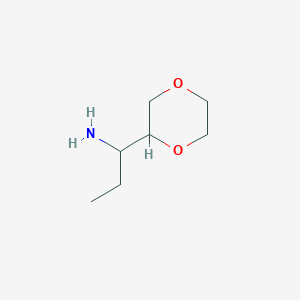

2-(2-Hydroxyphenyl)-2-methoxyacetic acid is a type of hydroxy monocarboxylic acid. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria . It is also a chelating agent, similar to EDTA, binding metal ions as a hexadentate ligand using two amines, two phenolate centers, and two carboxylates as the six binding sites .

Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid or related compounds often involves coupling reactions. For instance, differently substituted 2-(2-hydroxyphenyl) benzimidazoles were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole .Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid is characterized by the presence of a hydroxyphenyl group attached to a methoxyacetic acid group. The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Applications De Recherche Scientifique

Antitubercular Activity

2-(2-Hydroxyphenyl)-2-methoxyacetic acid derivatives have shown potential in medical research, particularly in the treatment of tuberculosis. A study by Ali et al. (2007) synthesized derivatives of this compound and tested them against Mycobacterium tuberculosis. One derivative showed significant activity against both drug-sensitive and drug-resistant strains of tuberculosis, indicating potential for future tuberculosis treatments.

Cancer Research

In cancer research, derivatives of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid have been explored for their therapeutic potential. A study by Parajuli et al. (2015) found that a combination of Aminomethylphosphonic acid (AMPA) and Methoxyacetic acid (MAA) could promote apoptosis in prostate cancer cells. This suggests a possibility of using these compounds in cancer treatment.

Pharmacokinetics and Toxicology

Research on 2-(2-Hydroxyphenyl)-2-methoxyacetic acid also includes its pharmacokinetics and toxicological aspects. Shih et al. (2001) developed an assay for measuring this compound and its metabolite in human blood, aiding in the understanding of its biological processing and potential toxic effects.

Material Science and Organic Synthesis

In the field of material science and organic synthesis, the structural properties and reactivity of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid derivatives have been studied. For example, Grala et al. (2015) examined ethylzinc carboxylates derived from methoxyacetic acid, contributing to the knowledge of organometallic chemistry and potential applications in catalysis or material synthesis.

Environmental Monitoring

This compound is also relevant in environmental monitoring. Laitinen and Pulkkinen (2005) studied its metabolites for biomonitoring purposes, which is crucial in understanding environmental exposure and its impact on health.

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)-2-methoxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBRQEDFVLANNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386381.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)